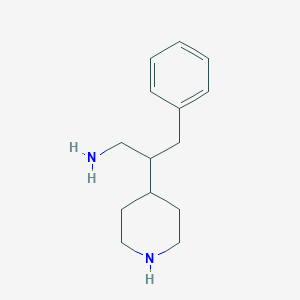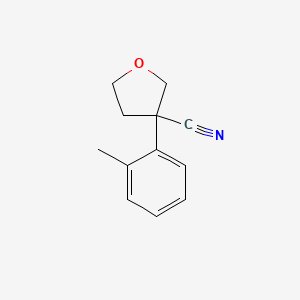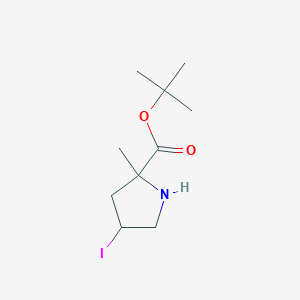
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, an iodine atom, and a pyrrolidine ring.
Métodos De Preparación
The synthesis of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 2-methylpyrrolidine-2-carboxylate and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, boron reagents, and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-azido-2-methylpyrrolidine-2-carboxylate: This compound has an azido group instead of an iodine atom, which affects its reactivity and applications.
tert-Butyl 4-bromo-2-methylpyrrolidine-2-carboxylate: The presence of a bromine atom instead of iodine results in different chemical properties and reactivity.
tert-Butyl 4-chloro-2-methylpyrrolidine-2-carboxylate: The chlorine atom in this compound makes it less reactive compared to the iodine-containing compound.
Propiedades
Fórmula molecular |
C10H18INO2 |
|---|---|
Peso molecular |
311.16 g/mol |
Nombre IUPAC |
tert-butyl 4-iodo-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3 |
Clave InChI |
SICDEQPVLVXPFV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN1)I)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


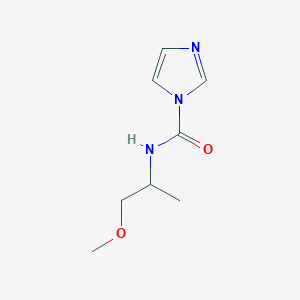
![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
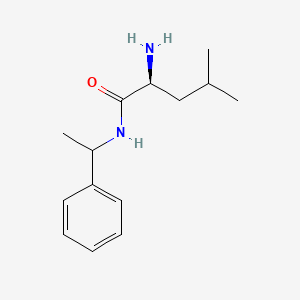
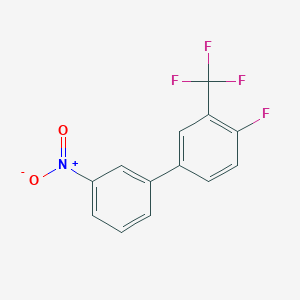
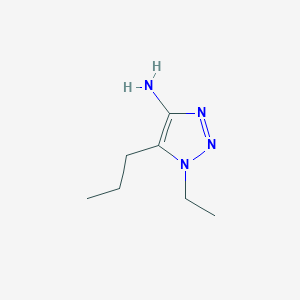
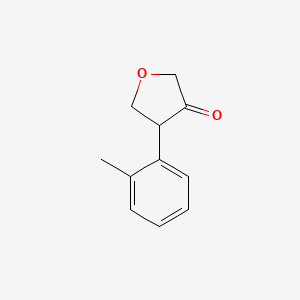
![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)

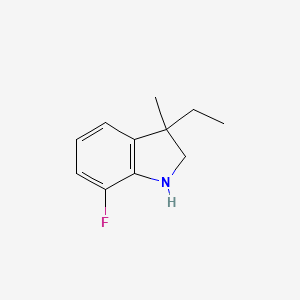
![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)
